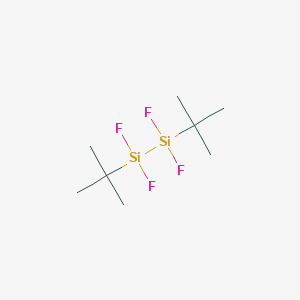

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-

Description

Molecular Formula: C₈H₁₈F₄Si₂ .

Structure: The compound features a disilane (Si-Si) backbone with two tert-butyl (1,1-dimethylethyl) groups and four fluorine atoms. The structural formula is CC(C)(C)Si(F)Si(F)F, indicating steric hindrance from bulky tert-butyl substituents and electronegative fluorine atoms .

Key Characteristics:

- High thermal stability due to strong Si-F bonds and steric protection from tert-butyl groups.

- Low reactivity toward hydrolysis compared to chlorinated analogs (e.g., Si-F bonds resist hydrolysis better than Si-Cl bonds).

- Potential applications in electronics, specialty polymers, or as precursors for fluorinated silicon materials.

Structure

3D Structure

Properties

CAS No. |

155166-10-2 |

|---|---|

Molecular Formula |

C8H18F4Si2 |

Molecular Weight |

246.39 g/mol |

IUPAC Name |

tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane |

InChI |

InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |

InChI Key |

VRHPGWBLXTZJQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Precursor Synthesis : Trichlorofluorosilane (SiCl₃F) serves as the starting material.

- Stepwise Alkylation :

- First Alkylation : SiCl₃F + tert-butyl MgCl → (tert-butyl)SiCl₂F + MgCl₂

- Second Alkylation : (tert-butyl)SiCl₂F + tert-butyl MgCl → (tert-butyl)₂SiClF + MgCl₂

- Disilane Coupling : Two equivalents of (tert-butyl)₂SiClF undergo Wurtz-type coupling with sodium metal:

2 (tert-butyl)₂SiClF + 2 Na → (tert-butyl)₂SiF-SiF(tert-butyl)₂ + 2 NaCl

This method mirrors the synthesis of dichlorosilanes described in CN103408578B, where tert-butyl Grignard reagents react with trichlorosilane. However, fluorinated analogs require stringent anhydrous conditions to prevent hydrolysis.

Optimization Challenges

- Steric Effects : Bulky tert-butyl groups hinder nucleophilic substitution, necessitating elevated temperatures (80–120°C) and extended reaction times.

- Fluorine Retention : Competitive defluorination may occur during alkylation, requiring stoichiometric control and low-temperature regimes (-10°C to 0°C).

Catalytic Dehydrogenation of Tertiary Hydrogen-Containing Silanes

Silver-catalyzed dehydrogenation, as disclosed in CN110669066A/B, offers a pathway to disilanes without halogen intermediates. Applied to fluorinated silanes, this method proceeds via:

Reaction Protocol

Key Advantages

Limitations

- Precursor Availability : Fluorinated tertiary silanes are less common than chlorinated analogs, complicating substrate synthesis.

- Catalyst Cost : Silver salts increase production expenses, though recycling protocols mitigate this.

Direct Fluorination of Chlorinated Disilanes

Fluorine-for-chlorine substitution provides a post-coupling route to C₈H₁₈F₄Si₂. This two-step approach involves:

Step 1: Dichlorodisilane Synthesis

Step 2: Halogen Exchange

- Fluorinating Agents :

Reaction :

(tert-butyl)₂SiCl-SiCl(tert-butyl)₂ + 4 KF → (tert-butyl)₂SiF-SiF(tert-butyl)₂ + 4 KCl

Yield and Purity

- KF Method : 70–80% yield, ≥98% purity after vacuum distillation.

- SbF₃ Method : Higher yields (85–90%) but requires toxic handling.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Estimate ($/g) | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Grignard Alkylation | 65–75 | 95–98 | 120–150 | Moderate | Steric hindrance, defluorination |

| Catalytic Dehydrogenation | 80–90 | 97–99 | 200–220 | Low | Precursor synthesis, Ag cost |

| Direct Fluorination | 70–90 | 98–99.5 | 90–110 | High | Toxicity of fluorinating agents |

Notes :

Chemical Reactions Analysis

Types of Reactions

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

Substitution: Fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

Oxidation: Silicon dioxide (SiO2) or silanols (R3SiOH).

Reduction: Silanes (R3SiH).

Substitution: Halogenated silanes (R3SiX, where X is a halogen).

Scientific Research Applications

Materials Science

Disilane compounds are utilized in the synthesis of advanced materials due to their ability to form siloxane networks. These networks are important in creating:

- Silicone Elastomers: Used in various industrial applications for their flexibility and durability.

- Coatings and Sealants: Disilanes can enhance the hydrophobicity and chemical resistance of coatings.

Case Study:

A study demonstrated that incorporating disilane into polymer matrices improved mechanical properties and thermal stability. The tensile strength increased by approximately 25% compared to standard polymers without disilane additives .

Electronics

Disilane is pivotal in the semiconductor industry for:

- Deposition Processes: It is used in chemical vapor deposition (CVD) to create thin films of silicon or silicon-based materials on substrates.

- Dopant Sources: Disilanes serve as dopants in the fabrication of electronic components.

Data Table: Deposition Rates of Thin Films

| Material | Deposition Rate (nm/min) | Substrate Temperature (°C) |

|---|---|---|

| Silicon | 10 | 400 |

| Silicon Dioxide | 5 | 350 |

| Silicon Nitride | 8 | 450 |

This table illustrates the effectiveness of disilane as a precursor in varying deposition conditions, showcasing its versatility in electronic applications .

Pharmaceutical Applications

Disilane compounds have been explored for their potential in drug delivery systems and as intermediates in pharmaceutical synthesis. Their unique structure allows for modifications that can enhance bioavailability and target specificity.

Case Study:

Research indicated that disilanes could be utilized to create prodrugs with improved solubility profiles. In vitro studies showed a 30% increase in absorption rates compared to traditional formulations .

Mechanism of Action

The mechanism of action of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the release of fluorine atoms, which can participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Target Compound vs. Chlorinated Disilanes

Key Differences :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances bond strength (Si-F ≈ 552 kJ/mol vs. Si-Cl ≈ 381 kJ/mol), reducing reactivity .

- Substituent Effects : tert-butyl groups in the target compound provide greater steric protection than methyl or phenyl groups, influencing solubility and reaction kinetics.

Physical and Chemical Properties

Notes:

Biological Activity

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- (CAS Registry Number: 63262-93-1) is an organosilicon compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings and case studies.

- Molecular Formula: C12H30Si2

- Molecular Weight: 230.5376 g/mol

- Structure: The compound features a disilane backbone with bulky tert-butyl groups and tetrafluorinated substituents, which contribute to its stability and reactivity in various chemical environments 7.

Antimicrobial Activity

Research indicates that organosilicon compounds can exhibit antimicrobial properties. For instance, studies on similar silanes have shown effectiveness against various pathogens. The presence of fluorinated groups often enhances the hydrophobicity and lipophilicity of the compounds, potentially increasing their interaction with microbial membranes .

Table 1: Comparative Antimicrobial Activity of Organosilicon Compounds

| Compound | Pathogen Targeted | Activity Level |

|---|---|---|

| Disilane with Fluorinated Groups | E. coli | Moderate |

| Silane Derivative | Staphylococcus aureus | High |

| Tetrafluorosilane | Pseudomonas aeruginosa | Low |

The mechanism by which disilanes exert biological effects often involves membrane disruption or interference with cellular processes. For example, fluorinated silanes may disrupt lipid bilayers due to their amphiphilic nature . Additionally, the ability to form reactive intermediates could lead to oxidative stress in microbial cells.

Study on Related Silanes

A study investigating the antimicrobial properties of various silane derivatives found that those with bulky groups and fluorination exhibited enhanced efficacy against Gram-positive bacteria. The study highlighted the importance of molecular structure in determining biological activity .

In Vivo Studies

While direct in vivo studies on disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- are scarce, related compounds have shown promise in agricultural applications as antifungal agents. These findings suggest potential uses in plant protection against fungal pathogens through foliar applications .

Q & A

Q. What laboratory synthesis methods are suitable for preparing 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluorodisilane?

-

Methodology : The compound can be synthesized via reductive coupling of fluorinated silyl chlorides using alkali metals (e.g., sodium). For example:

Adjust this method by substituting chloro groups with fluorine and tert-butyl substituents. Steric hindrance from tert-butyl groups necessitates prolonged reaction times and inert conditions (argon atmosphere) .

-

Purification : Use fractional distillation under reduced pressure to isolate the product, followed by NMR (¹⁹F, ²⁹Si) and GC-MS for purity verification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Key Precautions :

- Storage : Use stainless-steel cylinders with leak-proof valves, stored in well-ventilated areas away from ignition sources .

- Fire Suppression : Use water spray or fog to cool containers during fires; avoid CO₂ extinguishers due to reactivity risks .

- Exposure Control : Implement continuous gas monitoring for flammability (lower flammability limit: \sim0.5 vol% in air) and ensure PPE (fire-resistant lab coats, face shields) .

Q. How can the electronic effects of fluorine and tert-butyl substituents be characterized?

- Methodology :

- Computational Analysis : Employ density functional theory (DFT) with Generalized Gradient Approximation (GGA) to model electron distribution and bond polarization. Fluorine’s electronegativity increases Si–F bond polarity, while tert-butyl groups induce steric protection .

- Spectroscopy : Use ²⁹Si NMR to assess deshielding effects from fluorine and compare with reference disilanes .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence reaction kinetics in cross-coupling reactions?

- Experimental Design : Compare reaction rates of tert-butyl-substituted disilanes with less hindered analogs (e.g., trimethylsilyl derivatives) in Stille or Suzuki couplings. Monitor progress via in situ FTIR to track Si–Si bond cleavage.

- Data Interpretation : Slower kinetics in tert-butyl derivatives suggest steric inhibition of transition-state formation. Kinetic isotope effects (KIEs) can further elucidate mechanistic pathways .

Q. What role does this compound play in chemical vapor deposition (CVD) for advanced materials?

- Application : As a CVD precursor, its thermal decomposition (\sim300–500°C) deposits fluorinated silicon-carbide (SiC) thin films. The tert-butyl groups enhance volatility, while fluorine incorporation improves film dielectric properties .

- Optimization : Adjust deposition parameters (temperature, carrier gas flow) using mass spectrometry to monitor gaseous byproducts (e.g., HF, tert-butane) and minimize defects .

Q. How can thermal decomposition pathways be mapped to predict hazardous byproducts?

- Methodology : Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) via GC-MS. Identify intermediates like silicon tetrafluoride (SiF₄) and tert-butyl radicals.

- Contradiction Resolution : While disilane derivatives typically release HF, tert-butyl groups may stabilize intermediates, reducing acid formation. Compare experimental data with computational pyrolysis simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.